molecular formula C13H10FNO3 B6389548 MFCD18317504 CAS No. 1261961-52-7

MFCD18317504

Cat. No.: B6389548
CAS No.: 1261961-52-7
M. Wt: 247.22 g/mol
InChI Key: VSLOYTBABQGZFI-UHFFFAOYSA-N
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Description

Based on structural analogs in the evidence, compounds with MDL numbers such as MFCD13195646 or MFCD00003330 typically belong to the arylboronic acid or halogenated aromatic families. These compounds often exhibit distinct physicochemical properties, including moderate solubility (e.g., 0.24–0.69 mg/ml), molecular weights ranging from 141.10 to 350.35 g/mol, and variable bioavailability scores (e.g., 0.55) .

Properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-8-2-3-12(14)10(6-8)11-7-15-5-4-9(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLOYTBABQGZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687541
Record name 3-(2-Fluoro-5-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-52-7
Record name 3-(2-Fluoro-5-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD18317504 involves several synthetic routes. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: MFCD18317504 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired reaction outcomes.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.

Scientific Research Applications

MFCD18317504 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic properties. In industry, it is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18317504 involves its interaction with specific molecular targets and pathways It exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacokinetic Properties

Parameter CAS 1046861-20-4 CAS 1761-61-1 CAS 107504-08-5 CAS 1533-03-5
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₄FNO₂ C₁₀H₉F₃O
Molecular Weight 235.27 g/mol 201.02 g/mol 141.10 g/mol 202.17 g/mol
Log Po/w (XLOGP3) 2.15 2.15 (estimated) 1.50 3.10
Solubility (mg/ml) 0.24 0.69 0.45 0.18
BBB Permeability Yes Not reported Yes No
Synthetic Accessibility 2.07 1.98 2.30 1.85

Key Findings:

Structural Similarity and Bioavailability :

  • Halogenated aromatic compounds (e.g., bromo or fluoro substituents) often exhibit enhanced GI absorption and BBB permeability due to their lipophilic nature. For instance, CAS 1046861-20-4 (Log Po/w = 2.15) shows high GI absorption and BBB penetration, whereas CAS 1533-03-5 (Log Po/w = 3.10) lacks BBB permeability due to steric hindrance from trifluoromethyl groups .
  • Brominated derivatives (e.g., CAS 1761-61-1) demonstrate moderate solubility (0.69 mg/ml) but lower synthetic accessibility (1.98) compared to fluorinated analogs .

Enzymatic Interactions: None of the analogs in Table 1 act as CYP enzyme inhibitors, suggesting that MFCD18317504 may similarly avoid metabolic interference in vivo .

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